n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride
Description
Properties
IUPAC Name |
N,N-diethyl-2-piperidin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-13(4-2)10-8-11-7-5-6-9-12-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYRFELMMHOYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride, often referred to as a piperidine derivative, is a compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and data sources.
- Molecular Formula : C11H24Cl2N2
- Molecular Weight : 257.24 g/mol
- Structure : Characterized by a piperidine ring, which is common in many biologically active compounds, enhancing its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems and receptor interactions. Its biological effects have been studied extensively in the context of neurological and pharmacological research.
The compound primarily interacts with neurotransmitter receptors, including:
- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.
- Serotonin Receptors : May act as an agonist or antagonist depending on the receptor subtype.
These interactions suggest its potential utility in treating mood disorders, schizophrenia, and other neurological conditions.
Case Studies and Experimental Results
- Neurotransmitter Modulation : In vitro studies have shown that this compound can enhance dopamine release in neuronal cultures, indicating its role as a stimulant in dopaminergic pathways.
- Receptor Binding Assays : Binding affinity studies demonstrated that this compound has a high affinity for serotonin receptors (5-HT), suggesting possible applications in the treatment of depression and anxiety disorders.
- Pharmacokinetics : The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for various delivery methods in clinical settings.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine | 933684-70-9 | C9H20N2 | Lacks ethyl groups; may exhibit different receptor affinities. |
| N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine | 1219980-63-8 | C11H26Cl2N2 | Similar structure but different piperidine position; potential for varied biological activity. |
| N,N-Diethyl-3-(piperidinyl)-1-propanamine | Not specified | C12H27N | Longer carbon chain; may alter pharmacokinetic properties. |
Safety and Toxicology
Preliminary toxicological assessments indicate that while this compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Standard toxicity assays should be conducted to determine the compound's effects on cellular viability and its potential side effects.
Scientific Research Applications
N,N-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride is a chemical compound with a piperidine ring structure that is found in many pharmacologically active substances. It has a molecular weight of approximately 257.24 g/mol and exists as a dihydrochloride salt, increasing its stability and solubility for use in research and industry.
Scientific Research Applications
this compound has a wide array of applications:
- Pharmaceuticals It is investigated for potential therapeutic properties.
- Receptor Interactions It is studied for its potential effects on various biological systems.
The synthesis of this compound typically involves the reaction of 2-piperidinol with diethylamine. N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride has a wide range of applications in scientific research:
- Chemistry It is used as a reagent in organic synthesis and as a building block for synthesizing more complex molecules.
- Biology It is employed in studies involving neurotransmitter systems and receptor binding assays.
- Medicine It is investigated for potential therapeutic effects and as a reference compound in pharmacological studies.
- Industry It is utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine/Piperazine Modifications
(a) N,N-Diethyl-2-(piperazin-1-yl)ethanamine dihydrochloride
- Molecular Formula : C₁₀H₂₄Cl₂N₃
- Key Differences : Replaces the 2-piperidinyl group with a piperazine ring (containing two nitrogen atoms).
- This may enhance affinity for serotonin or dopamine receptors compared to piperidine analogs .
(b) Dimethyl[2-(Piperidin-2-yl)ethyl]amine dihydrochloride
- Molecular Formula : C₉H₂₂Cl₂N₂
- Key Differences : Substitutes diethyl groups with smaller dimethyl substituents.
- Implications : Reduced steric hindrance may improve membrane permeability but lower lipid solubility compared to the diethyl analog. Such modifications are critical in optimizing pharmacokinetics for CNS-targeted drugs .
(c) N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
- Molecular Formula : C₉H₂₀N₂ (free base)
- Key Differences : Replaces piperidine with pyrrolidine (a 5-membered ring).
Analogs with Aromatic or Heterocyclic Additions
(a) Etazene (N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethanamine dihydrochloride)
- Molecular Formula : C₂₁H₂₈Cl₂N₄O
- Key Differences : Incorporates a benzimidazole core and 4-ethoxyphenyl group.
- Pharmacological Activity: Classified as a novel benzimidazole opioid with µ-opioid receptor agonism. Structural complexity confers high potency, but introduces risks of respiratory depression and dependence .
(b) N-Benzyl-N-methyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride
Substituted Ethylamine Derivatives
(a) Diphenhydramine Hydrochloride
- Molecular Formula: C₁₇H₂₂ClNO
- Key Differences : Features a diphenylmethoxy group instead of piperidinyl.
- Pharmacological Activity : Acts as an antihistamine and anticholinergic agent. The absence of a piperidine ring shifts its mechanism away from CNS excitation to sedation .
(b) 2-(Diethylamino)ethyl chloride hydrochloride
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Piperidine vs. Piperazine : Piperazine-containing analogs demonstrate broader receptor interactions but may exhibit off-target effects compared to piperidine derivatives .
- Lipophilicity and Bioavailability : Benzyl and aromatic substitutions (e.g., in Etazene) enhance lipid solubility but require careful toxicity profiling due to metabolic stability concerns .
- Substituent Size : Diethyl groups in the target compound may offer a balance between solubility and receptor affinity, whereas dimethyl analogs prioritize rapid systemic distribution .
Preparation Methods
Amide Formation via Acid Chloride and Diethylamine Reaction
One prevalent method involves converting a piperidine carboxylic acid derivative into its acid chloride, followed by reaction with diethylamine to form the corresponding diethylamide. This approach is exemplified in the preparation of related piperidine derivatives:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid + Thionyl chloride | Conversion of acid to acid chloride under mild conditions | Efficient conversion |
| 2 | Acid chloride + Diethylamine in methylene chloride | Amidation to yield N,N-diethylpiperidine carboxamide | High selectivity and yield |
| 3 | Isolation via precipitation in hydrocarbon solvents | Purification step to isolate pure amide | Suitable for scale-up |
This method is advantageous due to its straightforwardness and the availability of starting materials. The hydrochloride salt is then formed by treatment with hydrochloric acid to yield the dihydrochloride salt form, enhancing solubility and stability.
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation is used to modify piperidine derivatives, including methylation or reduction steps, which can be critical for preparing intermediates:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid + Formaldehyde + Pd/C | Transfer hydrogenation under ambient pressure with acid and heat to form 1-methylpiperidine derivative | Mild conditions, efficient |
| 2 | Subsequent conversion to hydrochloride salt | Treatment with hydrochloric acid to form stable salt | Standard salt formation |
This method allows for selective modification of the piperidine ring and is useful in preparing intermediates for further functionalization.
One-Step Synthesis from N-Cyanoethyl Piperidine and Glycinol Derivatives
A novel one-step synthesis involves the reaction of N-cyanoethyl piperidine with D-benzene glycinol in the presence of palladium chloride catalyst in chlorobenzene solvent. The reaction proceeds with decomposition of the cyanoethyl group and formation of the hydrochloride salt directly:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | N-cyanoethyl piperidine + D-benzene glycinol + PdCl2 | Reaction at 60°C in chlorobenzene, followed by extraction and chromatographic purification | 30% yield, simple operation |
| 2 | Isolation of hydrochloride monocrystals | Precipitation and crystallization from aqueous phase | Product melting point 245-248°C |
This method is notable for its simplicity and direct production of the hydrochloride salt without multiple isolation steps.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride amidation | Piperidine-4-carboxylic acid | Thionyl chloride, diethylamine, CH2Cl2 | High purity, scalable | High | Common industrial method |
| Catalytic transfer hydrogenation | Piperidine-4-carboxylic acid + formaldehyde | Pd/C catalyst, formic acid, heat | Mild conditions, selective methylation | Moderate | Useful for intermediate prep |
| One-step cyanoethyl piperidine reaction | N-cyanoethyl piperidine + D-benzene glycinol | PdCl2 catalyst, chlorobenzene, 60°C | Simple, direct salt formation | 30 | Lower yield, fewer steps |
Detailed Research Findings and Notes
Catalysts and Solvents: Palladium-based catalysts (PdCl2, Pd/C) are frequently employed for hydrogenation and decomposition reactions, often in chlorinated or aromatic solvents like chlorobenzene or methylene chloride.
Base and Acid Selection: Alkali metal bases such as sodium hydroxide are used in some multi-step syntheses for nucleophilic substitutions, while hydrochloric acid is the preferred acid for salt formation due to its strong acidity and volatility, facilitating salt isolation.
Purification Techniques: Chromatography (column chromatography on silica gel) and recrystallization from solvent mixtures (e.g., ethyl acetate/n-hexane) are standard for obtaining high-purity products.
Reaction Temperatures: Typical reaction temperatures range from ambient to moderate heating (20–95°C), balancing reaction rate and product stability.
Industrial Suitability: The methods involving acid chloride formation and amidation are well-suited for scale-up, offering reproducibility and high yields, while the one-step palladium-catalyzed method offers operational simplicity but with lower yield.
Q & A
Q. What are the recommended synthetic strategies for N,N-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step routes, such as:
Intermediate Formation : Reacting a piperidine derivative (e.g., 2-piperidinemethanol) with a diethylaminoethyl chloride precursor under nucleophilic substitution conditions .
Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt.
Optimization Tips :
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of HCl) to ensure complete salt formation.
- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles .
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computed spectra (e.g., δ 1.2–1.4 ppm for CH₃ groups; δ 2.5–3.5 ppm for piperidinyl protons) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺: ~275.2 Da).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (HCl fumes).
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s pharmacological activity?
Methodological Answer:
- In Vitro Binding Assays : Screen for receptor affinity (e.g., opioid or adrenergic receptors) using radioligand displacement (e.g., [³H]-naloxone) .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Selectivity Profiling : Test against a panel of 50+ GPCRs to identify off-target effects .
Q. How should conflicting data from structural characterization (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Cross-Validation : Compare crystallographic data (e.g., torsion angles) with NMR-derived NOE correlations .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring inversion) .
- Computational Modeling : Perform DFT calculations (Gaussian 16) to simulate NMR shifts and compare with experimental data .
Q. What methodologies optimize solubility for in vivo studies?
Methodological Answer:
- Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, or cyclodextrin solutions.
- Salt Form Comparison : Evaluate monohydrochloride vs. dihydrochloride salts for improved aqueous solubility (e.g., 50 mg/mL vs. 120 mg/mL) .
- pH Adjustment : Use citrate buffer (pH 4–5) to stabilize the protonated amine .
Q. How can stability studies be designed to evaluate degradation under storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), light (UV lamp), and humidity (75% RH) for 14 days.
- Analytical Monitoring : Quantify degradation products via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
- Storage Recommendations : Store in amber vials at –20°C under argon to prevent hygroscopic degradation .
Q. What techniques separate enantiomers if chirality is introduced during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA column (hexane/isopropanol 90:10) with a polar organic mode .
- Enzymatic Resolution : Incubate with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid and recrystallize .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
